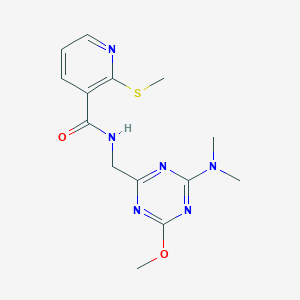
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(methylthio)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature on the synthesis of this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazine ring, which is a six-membered ring with three nitrogen atoms, would likely be a key feature of the structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the dimethylamino group could potentially participate in reactions involving nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These could include its solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique
Electrocatalytic Oxidation Applications
A study by Persson (1990) explored the electrochemical properties of a phenothiazine derivative, highlighting its utility in the electrocatalytic oxidation of reduced nicotinamide adenine dinucleotide (NADH). This research could provide insights into the electrochemical behaviors of similar compounds, including N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(methylthio)nicotinamide, by demonstrating the potential application in electrochemical sensors or catalysis related to nicotinamide derivatives (Persson, 1990).
Antineoplastic Activities
Ross (1967) reported on the synthesis and preliminary screening of various nicotinamides, including those with methoxy and methylthio substitutions, for their antineoplastic activities against cancer cell lines. This suggests that compounds like this compound could be explored for potential anticancer properties (Ross, 1967).
Enzymatic Synthesis and Structural Properties
Research by Tono-oka (1982) on the enzymatic synthesis of NAD-analogs and their structural properties could provide valuable context for understanding the biochemical interactions and potential therapeutic uses of this compound in relation to nicotinamide metabolism and enzyme interactions (Tono-oka, 1982).
Thermal Decomposition Studies
Dovlatyan et al. (1980) explored the thermal decomposition of haloalkoxy-sym-triazines, which could provide insights into the stability and decomposition pathways of this compound under various conditions, potentially informing its handling and storage requirements (Dovlatyan & Dovlatyan, 1980).
Metabolic Implications in Cancer
Ulanovskaya et al. (2013) discussed the role of Nicotinamide N-methyltransferase (NNMT) in cancer, highlighting how NNMT's activity affects the methylation potential and epigenetic state of cancer cells. This research could be relevant for understanding how this compound might interact with similar metabolic pathways and its potential implications for cancer therapy (Ulanovskaya et al., 2013).
Mécanisme D'action
Target of Action
The primary target of this compound is Nicotinamide N-methyltransferase (NNMT) . NNMT is a fundamental cytosolic biotransforming enzyme that catalyzes the N-methylation of endogenous and exogenous xenobiotics . It plays an important role in diverse biological processes by regulating methylation potential and the degradation of nicotinamide .
Mode of Action
The compound interacts with NNMT, potentially inhibiting its function It’s known that nnmt inhibitors can have a wide range of activity, and their structure–activity relationships (sars) have been studied .
Biochemical Pathways
The inhibition of NNMT affects the methylation potential and the degradation of nicotinamide . This can have downstream effects on various biological processes, including those involved in multiple cancers, metabolic and liver diseases .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific interactions with NNMT and the resulting changes in the methylation and degradation of nicotinamide . Aberrant expression of NNMT has been implicated in multiple diseases, suggesting that modulation of its activity could have therapeutic effects .
Orientations Futures
Propriétés
IUPAC Name |
N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-2-methylsulfanylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O2S/c1-20(2)13-17-10(18-14(19-13)22-3)8-16-11(21)9-6-5-7-15-12(9)23-4/h5-7H,8H2,1-4H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOUGSLDVZWNLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)C2=C(N=CC=C2)SC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-(4-fluorophenyl)piperazine-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2867455.png)
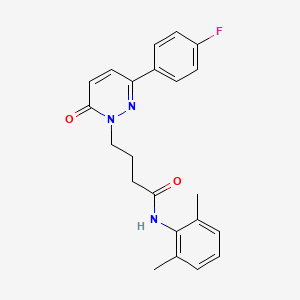
![(Z)-methyl 2-(5,7-dimethyl-2-((4-oxo-4H-chromene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2867458.png)

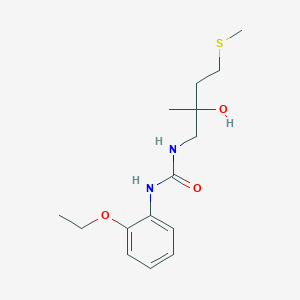
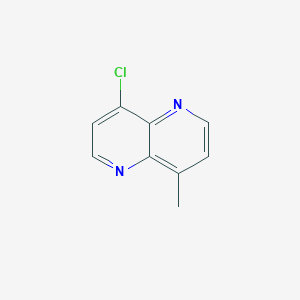
![3-(4-chlorophenyl)-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2867464.png)
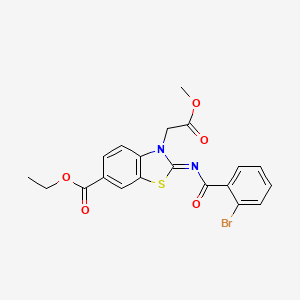

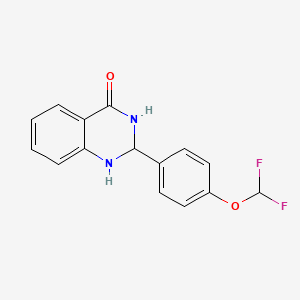
![3-phenyl-N-(2-phenylethyl)-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B2867474.png)
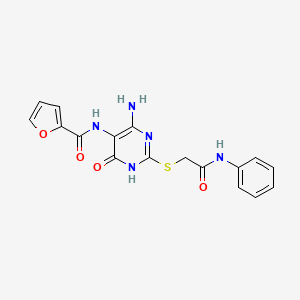
![N-isobutyl-2-(3-methylbenzyl)-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2867477.png)
![2-(2-(Dimethylamino)ethyl)-1-(3-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2867478.png)